molecular formula C7H9Cl2N3 B2647980 3-Amino-5-azaindole dihydrochloride CAS No. 1000342-62-0; 1257535-49-1

3-Amino-5-azaindole dihydrochloride

Cat. No.: B2647980
CAS No.: 1000342-62-0; 1257535-49-1
M. Wt: 206.07
InChI Key: FWGVIJQANARAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-azaindole dihydrochloride is a heterocyclic organic compound characterized by an azaindole core structure, where one nitrogen atom replaces a carbon in the indole ring system. The dihydrochloride salt form enhances its water solubility, making it suitable for applications in pharmaceutical and chemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGVIJQANARAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-49-1
Record name 3-Amino-5-azaindole dihydrochloride
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Comparison with Similar Compounds

Heterocyclic Dihydrochloride Salts in Pharmaceuticals

  • 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate: This nitroimidazole derivative (CAS RN: 49575-10-2) shares the dihydrochloride salt form but differs structurally due to its nitroimidazole core. Its melting point is reported as 195°C, suggesting higher thermal stability compared to azaindole derivatives .
  • Trientine Dihydrochloride: A copper-chelating agent used to treat Wilson’s disease, trientine dihydrochloride (BAN/INN) exemplifies the pharmaceutical utility of dihydrochloride salts. Unlike 3-amino-5-azaindole, trientine is a linear polyamine, highlighting how salt forms enhance bioavailability for diverse therapeutic mechanisms .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Application
3-Amino-5-azaindole dihydrochloride Azaindole Amino, azaindole Drug discovery (inferred)
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Nitroimidazole Nitro, aminoethyl Antimicrobial research
Trientine dihydrochloride Polyamine Ethylenediamine Metal chelation therapy

Biogenic Amine Dihydrochlorides in Food Science

  • Putrescine Dihydrochloride and Cadaverine Dihydrochloride :
    These biogenic amines (≥98% purity) are analyzed in food safety for spoilage detection. While sharing the dihydrochloride salt form, their linear aliphatic structures contrast with the aromatic azaindole system. Their applications focus on food quality control rather than therapeutic development .

Table 2: Solubility and Application Scope

Compound Solubility (Evidence) Field of Use
This compound High (inferred from salt form) Pharmaceutical research
Putrescine dihydrochloride High (aqueous stock solutions) Food analysis
Azoamidine dihydrochlorides Water-soluble Polymer chemistry

Toxicological and Regulatory Profiles

  • S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride: This sensitizing agent (CAS 16111-27-6) is restricted due to its hazardous profile. While both it and this compound are dihydrochloride salts, their toxicological risks differ significantly, emphasizing the importance of regulatory evaluation for each compound .

Q & A

Q. What are the key physicochemical properties of 3-amino-5-azaindole dihydrochloride, and how do they influence experimental handling?

The dihydrochloride salt form enhances solubility in aqueous solutions compared to the free base, which is critical for biological assays . Key properties include hygroscopicity (requiring desiccated storage), melting point (needs differential scanning calorimetry for precise determination), and stability under varying pH conditions. Storage should follow guidelines for hygroscopic compounds: sealed containers, inert atmosphere, and temperatures ≤ −20°C to prevent hydrolysis .

Q. How can researchers validate the purity of this compound before use in experiments?

Purity assessment typically involves:

  • High-Performance Liquid Chromatography (HPLC): A retention time comparison with reference standards and peak area integration for quantification .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and isotopic patterns . Certificates of Analysis (COA) from suppliers should include these data, but independent validation is recommended .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for weighing and solution preparation to avoid inhalation of fine particles .
  • Decontamination: Spills should be neutralized with sodium bicarbonate and collected in chemical waste containers .
  • Training: Documented training on SDS (Safety Data Sheet) review and emergency procedures (e.g., eyewash stations) .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate the biological activity of this compound?

  • Range-Finding Assays: Start with broad concentrations (e.g., 1 nM–100 µM) in cell-based or enzymatic assays to identify the IC₅₀/EC₅₀ .
  • Controls: Include vehicle (e.g., DMSO) and positive controls (e.g., known inhibitors like Bomedemstat dihydrochloride for LSD1 studies) .
  • Data Normalization: Use Z-factor or signal-to-background ratios to validate assay robustness .
  • Replicates: Triplicate measurements per concentration to assess variability .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution to identify metabolic instability or poor absorption .
  • Metabolite Screening: Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Species-Specific Factors: Compare target binding affinity across species (e.g., human vs. murine receptors) using surface plasmon resonance (SPR) .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

  • Route Selection: Compare pathways like Buchwald-Hartwig amination vs. nucleophilic substitution for regioselectivity .
  • Purification Techniques: Employ column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the dihydrochloride salt .
  • Byproduct Analysis: Use GC-MS or HPLC to identify and quantify impurities (e.g., unreacted precursors) .

Q. What methodologies assess the compound’s stability under physiological conditions for drug development?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .
  • Kinetic Solubility: Use shake-flask method with simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Long-Term Stability: Store samples at −80°C, 4°C, and 25°C with periodic HPLC analysis over 6–12 months .

Q. How can this compound be applied in protein labeling or bio-conjugation studies?

  • Click Chemistry: Utilize azide-alkyne cycloaddition if the compound is modified with an azide group (e.g., analogous to 4-Azidoaniline hydrochloride) .
  • Enzyme Inhibition Assays: Study interactions with targets like LSD1 by monitoring H3K4 methylation via Western blot .
  • Fluorescent Tagging: Conjugate with fluorophores (e.g., FITC) for cellular localization studies using confocal microscopy .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cellular assays?

  • Nonlinear Regression: Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests: Compare means across concentrations (e.g., Tukey’s test for multiple comparisons) .
  • Bootstrap Analysis: Estimate confidence intervals for IC₅₀ values in small sample sizes .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Quality Control (QC) Metrics: Enforce strict thresholds for purity (≥95% by HPLC), residual solvents (ICH guidelines), and elemental analysis .
  • Stability-Indicating Methods: Develop HPLC protocols that separate degradation products from the parent compound .
  • Interlaboratory Validation: Share samples with collaborating labs to confirm reproducibility .

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